

A Comparative Study of Benzoin and Benzil: Properties and Transformations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzoin**

Cat. No.: **B3427251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and physical properties of **benzoin** and benzil, two aromatic organic compounds with significant applications in synthesis and industry. Detailed experimental protocols for the interconversion of these molecules are provided, alongside spectroscopic data to aid in their characterization.

Physicochemical Properties

Benzoin and benzil share the same molecular formula but differ in their functional groups, leading to distinct physical and chemical characteristics. **Benzoin** is a hydroxy ketone, while benzil is a diketone. This structural difference is reflected in their melting points, boiling points, and solubility profiles.

Property	Benzoin	Benzil
Molecular Formula	$C_{14}H_{12}O_2$ [1][2]	$C_{14}H_{10}O_2$ [3][4]
Molar Mass	212.24 g/mol [1][2]	210.23 g/mol [3][4]
Appearance	Off-white to yellow-white crystalline solid with a camphor-like odor.[1]	Yellow crystalline powder or solid.[3]
Melting Point	133-139 °C	94-96 °C[3]
Boiling Point	330-356 °C (decomposes)	346-348 °C[3]
Solubility	Slightly soluble in water; soluble in ethanol, ether, chloroform, and acetone.	Insoluble in water; soluble in ethanol, diethyl ether, benzene, chloroform, and ethyl acetate.[3]

Spectroscopic Data

The structural differences between **benzoin** and benzil are clearly delineated in their spectroscopic signatures.

Infrared (IR) Spectroscopy

The most notable difference in the IR spectra is the presence of a broad O-H stretching band in **benzoin**, which is absent in benzil.[5]

Compound	Key IR Absorptions (cm ⁻¹)
Benzoin	~3400-3300 (O-H stretch, broad), ~1700-1600 (C=O stretch)[5]
Benzil	~1690-1720 (C=O stretch, intense), ~1600 (aromatic C=C stretch), ~3100 (aromatic C-H stretch)[6]

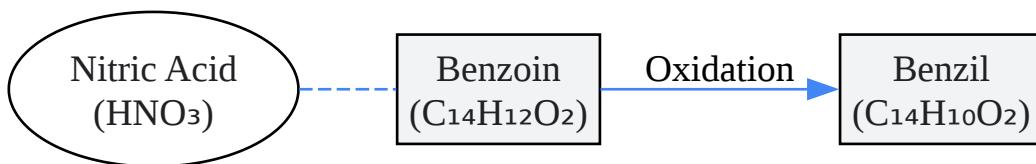
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **benzoin** shows a characteristic signal for the hydroxyl proton and the proton on the carbon bearing the hydroxyl group. These are absent in the spectrum of benzil.

Compound	^1H NMR Chemical Shifts (δ , ppm)
Benzoin	~8.0-7.2 (m, 10H, aromatic), ~6.1 (s, 1H, -CH(OH)-), ~6.0 (d, 1H, -OH)[7]
Benzil	~7.9-7.4 (m, 10H, aromatic)[8]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectra reflect the different carbon environments in the two molecules, particularly the presence of a carbon attached to a hydroxyl group in **benzoin** and the two distinct carbonyl carbons in benzil.

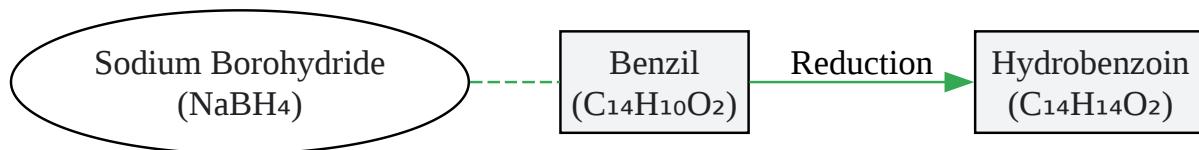

Compound	^{13}C NMR Chemical Shifts (δ , ppm)
Benzoin	Aromatic carbons, a carbon at ~75 ppm (-CH(OH)-), and a carbonyl carbon.
Benzil	~194.5 (C=O), ~134.8, ~132.9, ~129.8, ~128.9 (aromatic)[8][9][10]

Chemical Transformations

Benzoin and benzil are readily interconverted through oxidation and reduction reactions, respectively. These transformations are fundamental in organic synthesis.

Oxidation of Benzoin to Benzil

The oxidation of the secondary alcohol in **benzoin** to a ketone yields benzil. A common and effective oxidizing agent for this transformation is nitric acid.



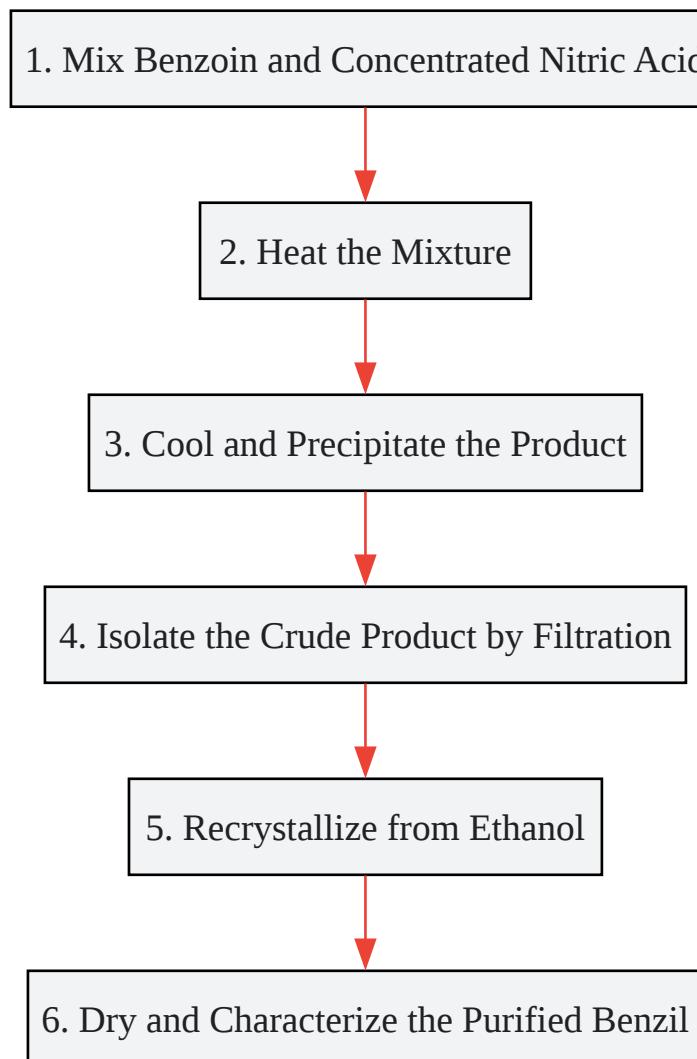
[Click to download full resolution via product page](#)

Caption: Oxidation of **benzoin** to benzil.

Reduction of Benzil to Hydrobenzoin

The reduction of the two ketone groups in benzil can lead to the formation of hydro**benzoin** (1,2-diphenyl-1,2-ethanediol). A common reducing agent for this purpose is sodium borohydride.

[Click to download full resolution via product page](#)


Caption: Reduction of benzil to hydro**benzoin**.

Experimental Protocols

Synthesis of Benzil from Benzoin via Nitric Acid Oxidation

This protocol details the oxidation of **benzoin** to benzil using concentrated nitric acid.

Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for benzil synthesis.

Procedure:

- In a round-bottom flask, combine 4.0 g of **benzoin** with 14 mL of concentrated nitric acid.
Caution: This step should be performed in a fume hood as nitric oxide gases will be evolved.
[11]
- Gently heat the mixture on a steam bath or in a hot water bath for approximately 11 minutes, with occasional swirling, until the evolution of brown-red nitrogen dioxide gas ceases.[11][12]

- Cool the reaction mixture to room temperature and then pour it into 75 mL of cold water.[11] Swirl the mixture to coagulate the precipitated yellow solid.[11]
- Collect the crude benzil by suction filtration using a Büchner funnel and wash the solid thoroughly with cold water to remove any residual nitric acid.[12][13]
- Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[12] [13]
- Collect the purified benzil crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air dry.
- Determine the melting point and calculate the percentage yield of the purified product. The expected melting point of benzil is 94-96 °C.[1]

Reduction of Benzil to Hydrobenzoin

This protocol describes the reduction of benzil to hydrobenzoin using sodium borohydride.

Procedure:

- In an Erlenmeyer flask, dissolve 0.5 g of benzil in 5 mL of 95% ethanol. Gentle warming may be required to fully dissolve the benzil.[14]
- Cool the solution to room temperature.
- In a separate container, prepare a solution of sodium borohydride. Caution: Sodium borohydride is a reactive substance. Handle with care.
- Slowly add the sodium borohydride solution to the benzil solution with stirring. The yellow color of the benzil will disappear as the reaction proceeds.[14]
- After the addition is complete, continue stirring the reaction mixture for a designated period to ensure the reaction goes to completion.
- Acidify the reaction mixture to neutralize any excess borohydride and to protonate the intermediate alkoxide.

- Induce crystallization of the hydro**benzoin** product, which may involve cooling the mixture in an ice bath.
- Collect the hydro**benzoin** crystals by suction filtration, wash with cold water, and allow them to air dry.
- Characterize the product by determining its melting point and obtaining spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 2. Benzoin | C14H12O2 | CID 8400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Benzil | C14H10O2 | CID 8651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. brainly.com [brainly.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. chem.latech.edu [chem.latech.edu]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
- 14. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Study of Benzoin and Benzil: Properties and Transformations]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3427251#benzoin-vs-benzil-a-comparative-study-of-their-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com